molecular formula C18H24N4O2 B11507888 N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide

N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide

Cat. No.: B11507888
M. Wt: 328.4 g/mol
InChI Key: FDAZTZOVGIOQAK-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including an oxazole ring, a piperazine ring, and an amide linkage. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperazine Derivative Synthesis: The piperazine ring can be synthesized or obtained commercially and then functionalized with a 2-methylphenyl group.

    Amide Bond Formation: The final step involves coupling the oxazole derivative with the piperazine derivative using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the methyl groups or the piperazine ring.

    Reduction: Reduction reactions could target the oxazole ring or the amide bond.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential drug candidate.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide would depend on its specific biological target. It might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-chlorophenyl)piperazin-1-yl]propanamide
  • N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide might exhibit unique properties due to the specific substitution pattern on the piperazine ring and the presence of the oxazole ring. These structural features could influence its biological activity, stability, and reactivity compared to similar compounds.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C18H24N4O2/c1-14-5-3-4-6-16(14)22-11-9-21(10-12-22)8-7-18(23)19-17-13-15(2)24-20-17/h3-6,13H,7-12H2,1-2H3,(H,19,20,23)

InChI Key

FDAZTZOVGIOQAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=NOC(=C3)C

Origin of Product

United States

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